1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H14N4S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4S/c1-3-14-6-9(4-13-14)11-5-10-8(2)12-7-15-10/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
INLHFTAMCNKNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(N=CS2)C |
Origin of Product |
United States |
Preparation Methods
Convergent Synthesis Approach
This approach involves the independent synthesis of the heterocyclic fragments followed by their coupling to form the target molecule. The key steps include:
Preparation of the Thiazole Derivative :
The 4-methyl-1,3-thiazol-5-yl methyl fragment can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under basic conditions.
Reaction Conditions :- Reagents: 2-Aminothiazole derivatives, α-haloketones (e.g., α-bromoketones)
- Catalyst: Base such as potassium carbonate or sodium hydroxide
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux (~80–100°C)
- Duration: 4–8 hours
Preparation of the Pyrazole Amine :
The pyrazol-4-amine core can be synthesized via cyclization of hydrazines with β-dicarbonyl compounds, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Reaction Conditions :- Reagents: Hydrazine hydrate, diketones (e.g., acetylacetone)
- Catalyst: Acidic conditions (e.g., acetic acid) or basic (e.g., sodium ethoxide)
- Solvent: Ethanol or water
- Temperature: Reflux (~80°C)
- Duration: 3–6 hours
Coupling of the Fragments :
The key step involves forming the N-alkyl linkage between the thiazole and pyrazole units. This can be achieved via nucleophilic substitution or cross-coupling reactions.- Method :
- Use of a suitable electrophilic intermediate, such as a halogenated thiazole, which reacts with the nucleophilic amino group on the pyrazole derivative.
- Catalysis with copper or palladium catalysts can facilitate the coupling, especially in the presence of ligands like triphenylphosphine or phosphines.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 35–60°C
- Duration: 12–24 hours
- Method :
Stepwise Synthesis Approach
This method involves sequential functionalization:
Step 1 : Synthesis of the 4-methyl-1,3-thiazol-5-yl methyl derivative via cyclization of appropriate thioamide precursors.
Step 2 : Alkylation of the pyrazol-4-amine with the thiazole derivative, often using alkyl halides or activated intermediates such as mesylates or tosylates.
Step 3 : Final purification through recrystallization or chromatography to isolate the target compound.
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow reactors and automation are employed to improve efficiency, safety, and reproducibility. Key considerations include:
| Parameter | Description |
|---|---|
| Reaction Medium | Use of environmentally benign solvents like ethanol or water to reduce toxicity and waste. |
| Catalysts | Palladium or copper catalysts optimized for high turnover and recyclability. |
| Purification | Recrystallization, chromatography, or membrane separation to ensure high purity (>99%). |
| Yield Optimization | Adjusting stoichiometry, temperature, and reaction time; microwave-assisted synthesis can reduce reaction times and improve yields. |
Reaction Data Summary
| Step | Reaction Type | Typical Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Thiazole synthesis | Reflux, base, α-haloketone | 70–85% | Cyclization of 2-aminothiazole derivatives |
| 2 | Pyrazole synthesis | Reflux, hydrazine, diketone | 65–80% | Cyclization to form pyrazol-4-amine |
| 3 | Coupling | Copper-catalyzed N-alkylation | 50–70% | Use of DMF or DMSO as solvent |
| 4 | Purification | Recrystallization | >99% purity | Ensures removal of impurities |
Research Findings and Optimization Strategies
Microwave-Assisted Synthesis : Studies indicate that microwave irradiation can significantly reduce reaction times (from hours to minutes) and improve yields due to uniform heating and activation of reaction pathways.
Catalyst Selection : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) have demonstrated high efficiency in forming carbon-nitrogen bonds necessary for heterocyclic linkages.
Solvent Effects : Polar aprotic solvents like DMSO and DMF enhance solubility of reactants and catalysts, leading to higher reaction rates.
Yield Enhancement : Fine-tuning stoichiometry, temperature, and reaction duration, coupled with in-situ monitoring, can optimize yields above 80%.
Chemical Reactions Analysis
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings. .
Scientific Research Applications
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs can be categorized based on pyrazole/thiazole substitutions and functional group variations. Key comparisons include:
Key Observations :
- The target compound’s thiazole-methylamine group distinguishes it from simpler pyrazole derivatives (e.g., ), likely enhancing binding specificity in biological systems.
- The nitro-substituted analog in exhibits a higher molecular weight (404.48 g/mol) due to the phenyl-acetamide chain, which may reduce bioavailability compared to the target compound.
Pharmacological and Crystallographic Insights
- Bioactivity : Thiazole and pyrazole moieties are prevalent in kinase inhibitors (e.g., dasatinib) due to their ability to form hydrogen bonds and hydrophobic interactions. The target’s ethyl group may enhance metabolic stability compared to methyl analogs .
- Structural Analysis: While crystallographic data for the target are absent, ’s thiazole-containing piperidinone (dihedral angle: 51.88° between thiazoles) suggests that substituent orientation critically impacts molecular conformation and intermolecular interactions . SHELX-based refinement methods (e.g., ) are standard for such analyses.
Biological Activity
1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, with a focus on its anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula for 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine is CHNS. The compound features a pyrazole ring connected to a thiazole moiety, which is known for contributing to various biological activities.
Synthesis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. For 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine, the synthetic route may include the following steps:
- Formation of the thiazole ring.
- Alkylation with ethyl halides.
- Final condensation with appropriate hydrazines.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:
- Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells .
- In Vivo Studies : Animal models have demonstrated that compounds similar to 1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine can significantly reduce tumor size and improve survival rates .
| Cancer Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15 | Inhibition of proliferation |
| Lung Cancer | A549 | 20 | Induction of apoptosis |
| Colorectal Cancer | HCT116 | 18 | Cell cycle arrest |
Antibacterial Activity
Several studies have reported the antibacterial properties of thiazole-containing compounds:
- Spectrum of Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : It is believed that the thiazole ring enhances membrane permeability or disrupts bacterial protein synthesis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented:
- Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
| Inflammatory Model | Effect | Reference |
|---|---|---|
| Carrageenan-induced edema | Significant reduction in paw swelling | |
| LPS-induced inflammation | Decreased TNF-alpha levels in serum |
Case Studies
A notable study evaluated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that modifications to the thiazole moiety significantly enhanced anticancer activity. Specifically, compounds with electron-withdrawing groups on the thiazole exhibited improved potency against breast cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
